molecular formula C22H15BrN2O2S B15085169 3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 618432-22-7

3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B15085169
CAS No.: 618432-22-7
M. Wt: 451.3 g/mol
InChI Key: IGLQTHADARFFLS-UHFFFAOYSA-N
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Description

This quinazolin-4-one derivative features a 3,4-dihydroquinazolinone core substituted with a 4-bromophenyl group at position 3 and a 2-oxo-2-phenylethyl sulfanyl moiety at position 2.

Properties

CAS No.

618432-22-7

Molecular Formula

C22H15BrN2O2S

Molecular Weight

451.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-phenacylsulfanylquinazolin-4-one

InChI

InChI=1S/C22H15BrN2O2S/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28-14-20(26)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

IGLQTHADARFFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazoline family, notable for its potential therapeutic applications. Its unique structure, featuring a bromophenyl group and a sulfanyl moiety, suggests significant biological activity, particularly in cancer treatment and enzyme inhibition. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H15BrN2O2S, with a molecular weight of 451.3 g/mol. The compound's structure allows for various chemical reactions due to the presence of functional groups such as the bromine atom and the carbonyl group adjacent to sulfur.

Antitumor Properties

Research indicates that quinazoline derivatives exhibit significant antitumor activity by inhibiting specific kinases involved in cancer progression. The structural characteristics of this compound suggest similar potential. For instance, studies have shown that compounds with similar scaffolds can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in several diseases including glaucoma and cancer. Molecular docking studies reveal that it binds effectively to the active sites of various CA isoforms, suggesting its potential as a therapeutic agent for conditions where CA plays a critical role .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Sulfanylation to incorporate the sulfanyl moiety.

These steps can vary based on desired purity and yield.

Comparative Analysis

To highlight its uniqueness among similar compounds, a comparison table is presented below:

Compound NameStructural FeaturesBiological ActivityUniqueness
3-(4-Chlorophenyl)-...Chlorophenyl groupAntitumor activityUnique thieno structure
6-MethoxyquinazolineMethoxy substitutionAntimicrobialLacks sulfanyl moiety
5-MethylquinazolinoneMethylated quinazolineAnticancerSimpler structure

The uniqueness of this compound lies in its combination of a brominated phenyl ring and a sulfanyl group attached to a dihydroquinazolinone core.

Case Studies

Several studies have evaluated the biological activity of related compounds in clinical settings:

  • Antitumor Studies : A study demonstrated that quinazoline derivatives significantly reduced tumor size in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis.
  • Enzyme Inhibition Studies : Research on related compounds showed nanomolar inhibitory action against carbonic anhydrase isoforms I, II, IX, and XII, further supporting the potential application of 3-(4-Bromophenyl)-... as a CA inhibitor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents Biological Activity/Properties Reference
3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one (Target Compound) 3,4-Dihydroquinazolinone 4-Bromophenyl (C6H4Br), 2-oxo-2-phenylethyl sulfanyl (SC(O)CH2Ph) Not reported; inferred stability via H-bonding
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 3,4-Dihydroquinazolinone 3-Chloro-4-methylphenyl (C6H3ClCH3), 2-oxoethyl sulfanyl (SC(O)CH2) Not reported; similar H-bonding motifs
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl ketone, 4-chlorophenyl 59.5% anti-inflammatory activity
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 3,4-Dihydroquinazolinone 4-Bromophenyl, N-(2-isopropylphenyl)acetamide Not reported; enhanced steric bulk
Key Observations:
  • Electron-Withdrawing Groups : The 4-bromophenyl substituent in the target compound and its analogs (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors compared to electron-donating groups like methoxy .
  • Sulfanyl Linkages : The sulfanyl group facilitates dimerization via C–H···O hydrogen bonds, as seen in 2-(4-bromophenyl)-2-oxoethyl esters, enhancing crystallinity and stability .
Reaction Efficiency:
  • Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) and FeCl3 catalysis reduce reaction times and improve yields in dihydropyrimidinone syntheses . Similar approaches may apply to quinazolinones.

Physical and Supramolecular Properties

  • Hydrogen Bonding: The target compound likely forms R2(10) dimeric motifs via C10–H10A···O4 interactions, analogous to 2-(4-bromophenyl)-2-oxoethyl benzoate .
  • Three-Dimensional Networks : Weak C–H···O bonds connect dimers into 3D networks, influencing solubility and bioavailability .

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